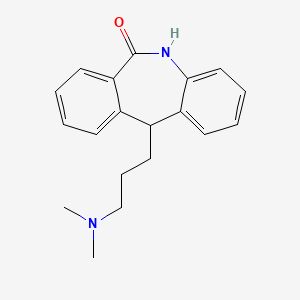![molecular formula C8H13ClO3S2 B14467818 Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate CAS No. 65462-83-1](/img/structure/B14467818.png)
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, an ethoxycarbonothioyl group, and a sulfanyl group attached to a propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate typically involves the reaction of ethyl 2-chloro-3-oxopropanoate with potassium ethylxanthate. The reaction is carried out in an organic solvent such as ethanol or ethyl acetate under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted this compound derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanol.
科学研究应用
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of the target molecules, resulting in changes in their biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate can be compared with other similar compounds, such as:
Ethyl 2-chloro-3-oxopropanoate: Lacks the ethoxycarbonothioyl and sulfanyl groups, making it less versatile in terms of chemical reactivity.
Ethyl 2-bromo-3-[(ethoxycarbonothioyl)sulfanyl]propanoate: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
Ethyl 2-chloro-3-[(methylthio)carbonothioyl]propanoate:
属性
CAS 编号 |
65462-83-1 |
|---|---|
分子式 |
C8H13ClO3S2 |
分子量 |
256.8 g/mol |
IUPAC 名称 |
ethyl 2-chloro-3-ethoxycarbothioylsulfanylpropanoate |
InChI |
InChI=1S/C8H13ClO3S2/c1-3-11-7(10)6(9)5-14-8(13)12-4-2/h6H,3-5H2,1-2H3 |
InChI 键 |
RGRFAIOLNLXFOD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CSC(=S)OCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


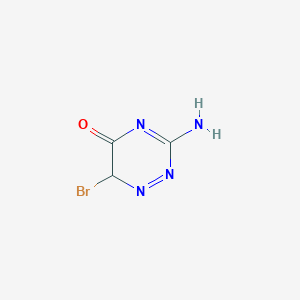
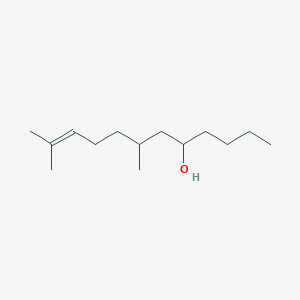
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
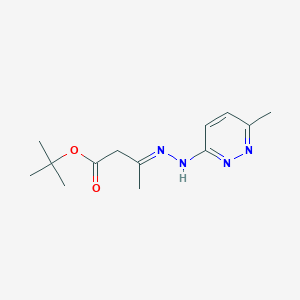

![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
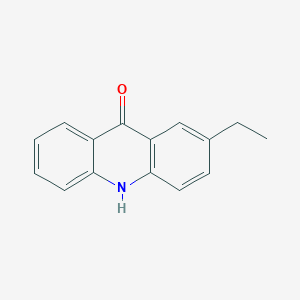
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)
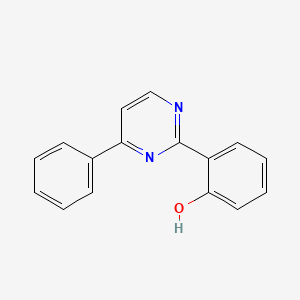
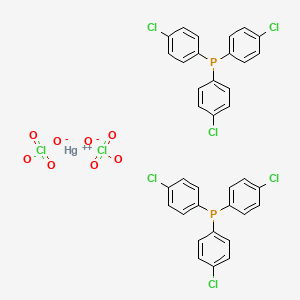
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
